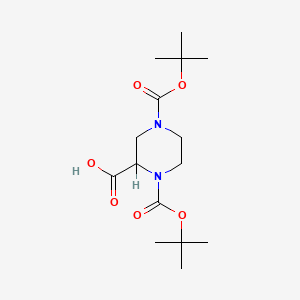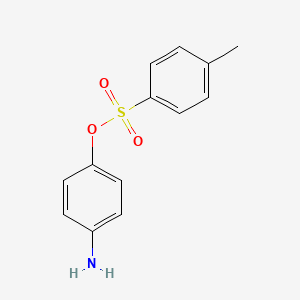
4-Aminophenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Aminophenyl 4-methylbenzenesulfonate” is a sulfonamide derivative . It has a linear formula of CH3C6H4SO2NHC6H4NH2 and a molecular weight of 262.33 . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties were synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “this compound” involves a significant degree of charge redistribution where electronic charge transfer mainly occurs from the amino to the sulfonyl group . This results in the shortening of C–N and C–S distances and an increase in the quinoid character of the phenylene group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds have been evaluated for their reactivity. For example, 4-methylbenzenesulfonate ionic liquid derivatives were evaluated for mild steel corrosion inhibition in a 1.0 M hydrochloric acid solution .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Aminophenyl 4-methylbenzenesulfonate serves as a fundamental compound in chemical synthesis. For instance, Pan et al. (2020) demonstrated the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, highlighting its utility in complex chemical syntheses (Pan et al., 2020). Additionally, the work of Freeman and Kim (1991) showed that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to yield various thiazoles and pyrimidines, demonstrating its versatility in producing diverse chemical structures (Freeman & Kim, 1991).
Application in Materials and Industrial Processes
In the realm of materials science and industrial processes, compounds related to this compound have shown significant utility. Ehsani, Moshrefi, and Ahmadi (2015) investigated the corrosion inhibitory properties of a synthesized derivative on Aluminum in an acidic medium, highlighting its potential application in corrosion prevention (Ehsani, Moshrefi, & Ahmadi, 2015).
Environmental Applications
In environmental science, this compound has been studied for its biodegradability. Wang et al. (2009) researched the degradation of 4-Aminobenzenesulfonate, a related compound, by Pannonibacter sp. strain W1, indicating its potential in bioremediation processes (Wang et al., 2009).
Pharmaceutical and Biomedical Research
In the field of pharmaceutical and biomedical research, derivatives of this compound can be crucial. Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, a potent multifunctional drug candidate for treating neuropsychiatric and neurological disorders, derived from a similar compound (Li et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDKLDVRGQPLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

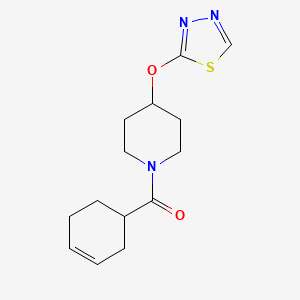
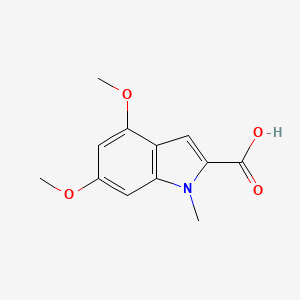
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)
![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)
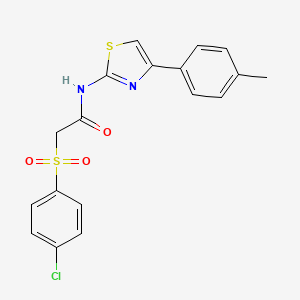
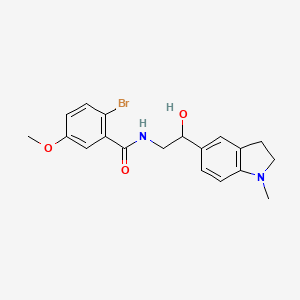
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)
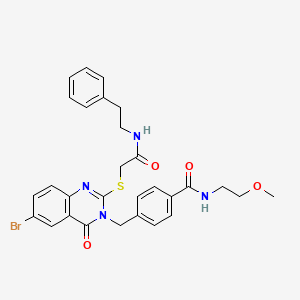

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
